Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Des-Methoxy Phenyl Analog
The target compound exhibits a computed XLogP3 value of 3.3 [1], indicating moderate lipophilicity. By comparison, the des-methoxy phenyl analog 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine (which lacks the ortho-methoxy group on the N1-phenyl ring) has a computed XLogP3 of approximately 2.8 [2]. This +0.5 log unit increase is quantifiable and arises directly from the additional methoxy substituent, which enhances hydrogen-bond acceptor capacity and alters membrane partitioning predictions without reaching excessive lipophilicity (XLogP3 >5) that would flag poor developability.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine (des-methoxy analog): XLogP3 ≈ 2.8 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 |
| Conditions | Computed using XLogP3 algorithm v3.0 via PubChem 2019.06.18 release; values are in silico predictions. |
Why This Matters
Lipophilicity differences of 0.5 log units can translate to measurable shifts in passive membrane permeability and non-specific protein binding, directly impacting the compound's behavior in cell-based assays and its suitability for CNS target engagement studies.
- [1] PubChem Compound Summary for CID 1292965, Computed Properties section (XLogP3 = 3.3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/694507-69-2 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 68848958, 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine (XLogP3 ≈ 2.8). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/68848958 (accessed 2026-04-28). View Source
